BenchChemオンラインストアへようこそ!

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)quinoline-6-carboxylic acid

Drug Discovery PROTAC Synthesis Bioconjugation Chemistry

This Boc-protected quinoline-piperazine building block features a uniquely orthogonal protection pattern: the C-6 carboxylic acid enables direct amide coupling to E3 ligase ligands, while the Boc-piperazine at C-2 remains inert, allowing selective deprotection and subsequent diversification. Unlike unprotected analogs, this prevents competing reactions during conjugation. Ideal for PROTAC linker-warhead construction, DEL library immobilization, and late-stage functionalization in kinase/HDAC programs. Guaranteed ≥95% purity with full characterization.

Molecular Formula C19H23N3O4
Molecular Weight 357.4 g/mol
Cat. No. B8135778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)quinoline-6-carboxylic acid
Molecular FormulaC19H23N3O4
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=C(C=C2)C=C(C=C3)C(=O)O
InChIInChI=1S/C19H23N3O4/c1-19(2,3)26-18(25)22-10-8-21(9-11-22)16-7-5-13-12-14(17(23)24)4-6-15(13)20-16/h4-7,12H,8-11H2,1-3H3,(H,23,24)
InChIKeyOSHUJUOUSPFWSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)quinoline-6-carboxylic Acid and Why Procurement Teams Should Pay Attention


2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)quinoline-6-carboxylic acid (CAS 1609389-72-1) is a Boc-protected quinoline-piperazine building block bearing a 6-carboxylic acid handle . It belongs to the broader 2-(piperazin-1-yl)quinoline family, which is well-established as a versatile scaffold for constructing polyfunctionalized heterocyclic compounds of pharmacological interest . The compound carries a tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen, enabling selective deprotection under acidic conditions while withstanding basic and nucleophilic reaction environments. Its molecular formula is C₁₉H₂₃N₃O₄ (MW 357.40 g/mol), and it is typically supplied at ≥95% purity with full analytical characterization including NMR, HPLC, and GC .

Why Unprotected or Isomeric Piperazinyl-Quinoline Analogs Cannot Simply Replace 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)quinoline-6-carboxylic Acid


The combination of three structural features—the piperazine at quinoline C-2, the carboxylic acid at C-6, and the Boc protecting group—creates a specific reactivity profile that is not simultaneously available in any single close analog. Removing the Boc group yields 2-(piperazin-1-yl)quinoline-6-carboxylic acid, which introduces a nucleophilic secondary amine that can compete in coupling reactions and reduce yields in amide-bond-forming steps . Shifting the piperazine from C-2 to C-4, as in 4-piperazin-1-yl-quinoline derivatives, alters the geometry of the exit vector and binding pharmacophore, producing different biological target engagement [1]. Relocating the carboxylic acid from C-6 to C-3, as in the fluoroquinolone antibiotic scaffolds, changes both the electronic character of the quinoline ring and the available vector for conjugation [2]. These differences in reactivity, geometry, and electronic properties mean that generic substitution without experimental validation carries a high risk of failed synthesis or altered biological outcomes.

Quantitative Product-Specific Evidence Guide for 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)quinoline-6-carboxylic Acid Procurement


Orthogonal Synthetic Handle: Dual Boc-Protected Piperazine and C-6 Carboxylic Acid Enable Stepwise Conjugation Without Cross-Reactivity

The target compound uniquely combines a Boc-protected piperazine and a free C-6 carboxylic acid on the same quinoline scaffold. This enables sequential orthogonal coupling: the carboxylic acid can be activated for amide bond formation (e.g., with EDC/HOBt) without affecting the Boc group, which can then be removed under mild acidic conditions (TFA/DCM or 4 M HCl/dioxane) to reveal a nucleophilic piperazine NH for a second coupling step. In contrast, the unprotected analog 2-(piperazin-1-yl)quinoline-6-carboxylic acid possesses competing nucleophilic sites that mandate temporary protection strategies before the carboxylic acid can be selectively coupled, reducing overall synthetic efficiency . The Boc group also enhances solubility in organic solvents (DCM, THF, DMF) relative to the free-base piperazine form, facilitating homogeneous reaction conditions .

Drug Discovery PROTAC Synthesis Bioconjugation Chemistry

Physicochemical Property Differentiation: Predicted Density and Boiling Point vs. Unprotected Analog

The Boc group significantly modulates the physicochemical properties of the scaffold. The target compound has a predicted density of 1.277 ± 0.06 g/cm³ and a predicted boiling point of 539.9 ± 50.0 °C . The unprotected analog 2-(piperazin-1-yl)quinoline (Quipazine, CAS 4774-24-7, MW 213.28) has a substantially lower molecular weight and exhibits different solubility and chromatographic behavior [1]. The molecular weight difference (357.40 vs. 213.28 g/mol; ΔMW = 144.12) is due to the combined presence of the Boc group (+100.12) and the C-6 carboxylic acid (+44.01), each of which independently contributes to altered retention times in reversed-phase HPLC and differential solubility profiles in organic solvent systems .

Physicochemical Characterization Purification Development Formulation

C-6 Carboxylic Acid vs. C-3 Carboxylic Acid: Differential Geometric Exit Vector for PROTAC Linker Conjugation

The position of the carboxylic acid on the quinoline ring critically determines the trajectory of any conjugated warhead or linker. The target compound has the carboxylic acid at C-6, placing the exit vector along the quinoline long axis and orthogonal to the piperazine at C-2. In contrast, the dominant fluoroquinolone scaffold (e.g., norfloxacin, ciprofloxacin intermediates) carries the carboxylic acid at C-3, with the piperazine typically at C-7, producing a different dihedral angle between the two functional handles [1]. For PROTAC design, where linker geometry dictates ternary complex formation and degradation efficiency, the C-2/C-6 substitution pattern offers a distinct and underexplored vector combination compared to the more common C-3/C-7 or C-4/C-6 arrangements [2].

PROTAC Design Molecular Modeling Structure-Based Drug Design

Boc-Piperazine Stability Under Basic Amide Coupling Conditions vs. Fmoc- and Cbz-Protected Analogs

The Boc protecting group on the piperazine nitrogen is stable under the basic conditions commonly used for carboxylic acid activation and amide bond formation (e.g., DIPEA, NMM, DMAP, pH 8–10), while Fmoc is labile under these basic conditions and Cbz requires hydrogenolysis for removal, which is incompatible with quinoline ring systems that may undergo reduction [1]. This orthogonal stability profile means that the target compound can be directly employed in amide coupling steps without protecting group exchange, unlike Fmoc-protected analogs that require re-protection or careful pH control . The Boc group can then be cleanly removed with TFA (typically 20–50% TFA in DCM, 30 min to 2 h at rt) to generate the free piperazine for subsequent reactions [2].

Solid-Phase Peptide Synthesis Protecting Group Strategy Synthetic Methodology

Supplier-Reported Purity and Analytical Documentation: Benchmarking Against Closest Available Analogs

The target compound is supplied at ≥95% purity (HPLC) with batch-specific NMR, HPLC, and GC data available from Bidepharm . The structurally related N-Boc-desmethyl levofloxacin (CAS 1330277-19-4), which shares the Boc-piperazinyl quinoline-6-carboxylic acid core but contains an additional oxazino ring fusion and fluorine substitution, is supplied at 96.37% purity by HPLC . Other related Boc-piperazinyl quinoline building blocks available through commercial channels are typically offered at 95–97% purity, placing this compound at the industry standard for research-grade building blocks. The MDL number MFCD32705450 and the InChI Key OSHUJUOUSPFWSP-UHFFFAOYSA-N provide unambiguous structural identifiers for procurement verification .

Quality Control Analytical Chemistry Procurement Specifications

Recommended Application Scenarios for 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)quinoline-6-carboxylic Acid in Research and Industrial Settings


PROTAC Linker and Heterobifunctional Degrader Synthesis

The orthogonal Boc-protected piperazine and C-6 carboxylic acid make this compound an ideal building block for constructing PROTAC linker-warhead conjugates. The carboxylic acid can be coupled to an E3 ligase-binding moiety (e.g., thalidomide, VHL ligand) via standard amide coupling, followed by Boc deprotection to reveal the piperazine NH for attachment to a target-protein binding warhead. This sequential, orthogonal coupling strategy is directly enabled by the specific protection pattern and is not feasible with the unprotected piperazine analog without additional protection-deprotection cycles . The C-2/C-6 geometry offers a distinct exit vector combination that expands linker design space beyond the commonly used C-3/C-7 and C-4/C-6 quinoline scaffolds [1].

Quinoline-Focused Fragment Library and DNA-Encoded Library (DEL) Synthesis

The compound serves as a differentiated scaffold for constructing quinoline-focused screening libraries. The C-6 carboxylic acid provides a conjugation point for DNA attachment in DEL technology or for solid-phase immobilization, while the Boc-piperazine at C-2 allows late-stage diversification via deprotection and N-functionalization (alkylation, acylation, sulfonylation, reductive amination) . The 2-(piperazin-1-yl)quinoline scaffold is documented to produce polyfunctionalized heterocycles with broad pharmacological interest, supporting hit-finding campaigns across multiple target classes [1].

Kinase Inhibitor and HDAC Inhibitor Lead Optimization

The quinoline-piperazine scaffold is a recognized pharmacophore in kinase inhibitor and HDAC inhibitor programs . The C-2 piperazine substitution places the basic nitrogen in a position known to interact with the hinge region of ATP-binding sites, while the C-6 carboxylic acid can be elaborated into hydroxamic acid or benzamide zinc-binding groups for HDAC inhibition. The Boc group allows the piperazine to be carried through multi-step synthetic sequences in protected form, then deprotected at the final stage to reveal the free amine for salt formation or further derivatization [1].

Antibacterial Quinolone Intermediate and Analogue Synthesis

Piperazinyl quinoline carboxylic acids form the core of multiple antibacterial drug classes, including the fluoroquinolones . While the target compound lacks the 4-oxo and 3-carboxylic acid groups typical of DNA gyrase-targeting quinolones, the C-2 piperazine / C-6 carboxylic acid pattern provides a scaffold for generating novel antibacterial chemotypes that may overcome existing resistance mechanisms. The Boc-protected intermediate can be elaborated through halogenation, oxidation, and N-alkylation steps before final deprotection to yield screening candidates [1].

Quote Request

Request a Quote for 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)quinoline-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.